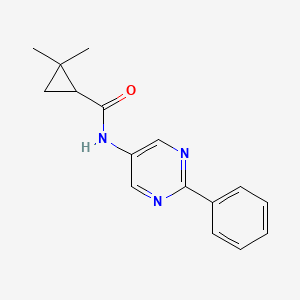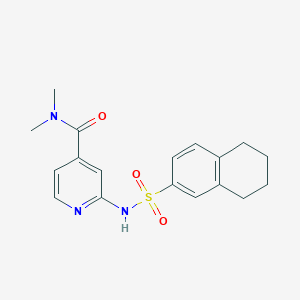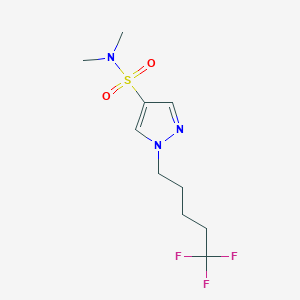![molecular formula C15H20ClN3O B7150967 [4-(5-Chloropyridin-2-yl)piperazin-1-yl]-(2,2-dimethylcyclopropyl)methanone](/img/structure/B7150967.png)
[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-(2,2-dimethylcyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-(2,2-dimethylcyclopropyl)methanone is a synthetic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a chloropyridinyl group and a dimethylcyclopropyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Chloropyridin-2-yl)piperazin-1-yl]-(2,2-dimethylcyclopropyl)methanone typically involves multi-step organic synthesis. One common route includes the reaction of 5-chloropyridine-2-amine with piperazine under specific conditions to form the intermediate compound, which is then reacted with 2,2-dimethylcyclopropanecarbonyl chloride to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-(2,2-dimethylcyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups to the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, [4-(5-Chloropyridin-2-yl)piperazin-1-yl]-(2,2-dimethylcyclopropyl)methanone has been investigated for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as tuberculosis .
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [4-(5-Chloropyridin-2-yl)piperazin-1-yl]-(2,2-dimethylcyclopropyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine: This compound shares a similar piperazine and chloropyridinyl structure but differs in the substituent on the piperazine ring.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring, but with different substituents and applications.
Uniqueness
The uniqueness of [4-(5-Chloropyridin-2-yl)piperazin-1-yl]-(2,2-dimethylcyclopropyl)methanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[4-(5-chloropyridin-2-yl)piperazin-1-yl]-(2,2-dimethylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c1-15(2)9-12(15)14(20)19-7-5-18(6-8-19)13-4-3-11(16)10-17-13/h3-4,10,12H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHENBEFJIXXHQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)N2CCN(CC2)C3=NC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7150904.png)


![N-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]-2-oxo-3H-1,3-benzoxazole-7-carboxamide](/img/structure/B7150920.png)
![N-[[1-[3-(2,4-difluorophenyl)butanoyl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7150933.png)
![N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7150938.png)
![3-methyl-N-[(5-methylthiophen-2-yl)methyl]-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7150946.png)

![(5-chloro-2-methyl-1H-indol-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7150957.png)
![N-[5-chloro-2-(dimethylamino)phenyl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7150971.png)
![1,3-Dimethyl-7-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]purine-2,6-dione](/img/structure/B7150977.png)
![2-[(5-Methyltetrazol-1-yl)methyl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B7150982.png)

![4-[4-(3,3,3-Trifluoropropyl)benzoyl]-1,4-diazepane-1-carboxamide](/img/structure/B7150997.png)
